Fmoc-Glu(Edans)-OH
Overview
Description
Fmoc-Glu(Edans)-OH is a building block for in-sequence peptide Glu labeling by EDANS . EDANS is one of the most common donor dyes for preparing FRET peptides, often paired with Dabcyl .
Synthesis Analysis
Fmoc-Glu(Edans)-OH is used in the synthesis of fluorescence-quenched peptide substrates by Fmoc SPPS . This process is most frequently used in conjunction with the Dabcyl quenching group .
Molecular Structure Analysis
The molecular formula of Fmoc-Glu(Edans)-OH is C32H31N3O8S . It has a molecular weight of 617.7 g/mol .
Chemical Reactions Analysis
Fmoc-Glu(Edans)-OH is used to prepare peptides containing a fluorescent label or FRET donor/accepter pair .
Physical And Chemical Properties Analysis
Fmoc-Glu(Edans)-OH is a powder . It has a molecular weight of 617.7 g/mol . The compound has a slight grey to grey color .
Scientific Research Applications
Synthesis of Endothelin Converting Enzyme Substrates : Handa and Keech (2009) demonstrated the use of Fmoc solid phase synthesis to create substrates for the endothelin converting enzyme, employing an allyl group to protect the Glu side chain and facilitate the introduction of the Edans moiety (Handa & Keech, 2009).
Quantification of Herbicides in Water : Hanke, Singer, and Hollender (2008) developed a method for the sensitive quantification of glyphosate, aminomethylphosphonic acid, and glufosinate in water, utilizing Fmoc-Cl for derivatization (Hanke, Singer, & Hollender, 2008).
Photocaged Peptide Synthesis : Tang, Cheng, and Zheng (2015) introduced a method compatible with Fmoc solid phase peptide synthesis (SPPS) for synthesizing photocaged peptides, which included the synthesis of Fmoc-Asp(MNI)-OH and Fmoc-Glu(MNI)-OH (Tang, Cheng, & Zheng, 2015).
Carboxypeptidase Y Substrate Recognition : Nakase et al. (2001) synthesized Fmoc-(Glu)nAla-OH and other peptides to investigate the substrate-recognition mechanism of carboxypeptidase Y (Nakase et al., 2001).
Gelation of Fluorenyl Derivatives : Geng et al. (2017) explored the gelation properties of Fmoc-protected amino acids, including fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH, in various solvents (Geng et al., 2017).
Chemical Protein Synthesis : Giesler et al. (2021) introduced Fmoc-Glu(AlHx)-OH for use in the total chemical synthesis of proteins, highlighting its application in overcoming poor peptide segment solubility (Giesler et al., 2021).
Safety And Hazards
The safety data sheet for Fmoc-Glu(Edans)-OH suggests that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person to fresh air . If not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLYODKLGEPPX-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373217 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(Edans)-OH | |
CAS RN |
193475-66-0 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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